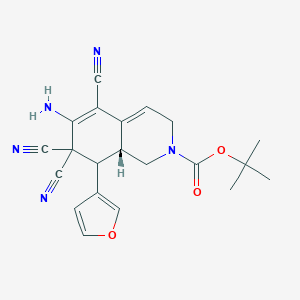![molecular formula C18H22N6 B343510 6-AMINO-1',2-DIMETHYL-1,2,3,8A-TETRAHYDRO-7{H}-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE](/img/structure/B343510.png)
6-AMINO-1',2-DIMETHYL-1,2,3,8A-TETRAHYDRO-7{H}-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the spiro structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under suitable conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include other spiroisoquinoline derivatives, which may have different substituents or functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H22N6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-amino-1//',2-dimethylspiro[3,8a-dihydro-1H-isoquinoline-8,4//'-piperidine]-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C18H22N6/c1-23-7-4-17(5-8-23)15-10-24(2)6-3-13(15)14(9-19)16(22)18(17,11-20)12-21/h3,15H,4-8,10,22H2,1-2H3 |
InChI Key |
OKZFPFAXXPZZIS-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C |
Canonical SMILES |
CN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-bromo-2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343432.png)

![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343438.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B343442.png)
![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}methyl)-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B343446.png)
![Ethyl 4-[(7-tert-butyl-3-cyano-4-thien-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B343448.png)
![7-Tert-butyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B343449.png)
![Benzyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B343456.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343462.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methyl-2-pyridinyl)sulfanyl]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343463.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)oxy]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343464.png)
![2-(Benzylsulfinyl)cyclohexyl 3-{[3-cyano-4-phenyl-6-(2-thienyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B343465.png)
![2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B343466.png)
